molecular formula C9H8BrCl B1401370 4-Bromo-2-chloro-1-cyclopropylbenzene CAS No. 1353856-55-9

4-Bromo-2-chloro-1-cyclopropylbenzene

Cat. No.: B1401370
CAS No.: 1353856-55-9
M. Wt: 231.51 g/mol
InChI Key: VLEPDFYZOPLKJS-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-cyclopropylbenzene is an aryl halide with the molecular formula C9H8BrCl. It is a chemical compound characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-cyclopropylbenzene typically involves halogenation reactions. One common method is the bromination and chlorination of cyclopropylbenzene derivatives. The reaction conditions often include the use of bromine and chlorine in the presence of catalysts or under specific temperature conditions to ensure selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where controlled reaction environments are maintained to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-cyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-Bromo-2-chloro-1-cyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-cyclopropylbenzene involves its reactivity as an aryl halide. The presence of bromine and chlorine atoms makes it a suitable candidate for various substitution and coupling reactions. These reactions typically proceed through the formation of reactive intermediates, such as aryl radicals or palladium complexes, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-1-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous.

Properties

IUPAC Name

4-bromo-2-chloro-1-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEPDFYZOPLKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353856-55-9
Record name 4-bromo-2-chloro-1-cyclopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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